4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is an organic compound with the molecular formula C14H11NO5S and a molecular weight of 305.31 g/mol . This compound is characterized by the presence of a nitro group, a phenylsulfonyl group, and a benzenecarbaldehyde moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde typically involves the following steps:
Sulfonylation: The addition of the phenylsulfonyl group.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: Lacks the phenylsulfonyl group, making it less reactive in certain contexts.
3-[(Phenylsulfonyl)methyl]benzenecarbaldehyde: Lacks the nitro group, affecting its redox properties.
4-Nitro-3-methylbenzenecarbaldehyde: Lacks the phenylsulfonyl group, altering its interaction with proteins and enzymes.
Uniqueness
4-Nitro-3-[(phenylsulfonyl)methyl]benzenecarbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(benzenesulfonylmethyl)-4-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5S/c16-9-11-6-7-14(15(17)18)12(8-11)10-21(19,20)13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWSWNLKDKHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.